N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated dimethylphenyl group and a quinolinylsulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide typically involves multiple steps:
Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-4,5-dimethylphenyl.
Quinoline Derivative Preparation: Quinoline derivatives are synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Thioether Formation: The brominated dimethylphenyl compound is then reacted with a quinoline derivative containing a thiol group under basic conditions to form the thioether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the quinoline ring, leading to debromination or hydrogenation products.
Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for new drug development.
Industry
Industrially, this compound can be used in the development of specialty chemicals and pharmaceuticals. Its synthesis and modification can lead to the production of high-value products with specific applications in various sectors.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the quinoline moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,5-dimethylphenyl)acetamide
- N-(4-bromo-3,5-dimethylphenyl)acetamide
- N-(2-bromo-4,5-dimethylphenyl)-2,2,2-trichloroacetamide
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide is unique due to the presence of both a brominated phenyl group and a quinoline moiety linked by a thioether bond. This structure provides distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-12-9-15(20)16(10-13(12)2)22-18(23)11-24-17-7-3-5-14-6-4-8-21-19(14)17/h3-10H,11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOBNALVACXCEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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